Zoticasone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
678160-57-1 |
|---|---|
Molecular Formula |
C25H30F2O6S |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
S-[(3R)-2-oxooxolan-3-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate |
InChI |
InChI=1S/C25H30F2O6S/c1-12-8-14-15-10-17(26)16-9-13(28)4-6-22(16,2)24(15,27)19(29)11-23(14,3)25(12,32)21(31)34-18-5-7-33-20(18)30/h4,6,9,12,14-15,17-19,29,32H,5,7-8,10-11H2,1-3H3/t12-,14+,15+,17+,18-,19+,22+,23+,24+,25+/m1/s1 |
InChI Key |
OJRPWVDDBGJONP-PQUGYNIPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)S[C@@H]5CCOC5=O)O)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SC5CCOC5=O)O)C)O)F)C)F |
Origin of Product |
United States |
Molecular Structure, Chemical Design, and Structure Activity Relationship Sar of Zoticasone
Elucidation of the Steroidal Nucleus Modifications in Zoticasone
This compound possesses a core structure derived from the androstane (B1237026) steroid nucleus, a tetracyclic system comprising three six-membered cyclohexane (B81311) rings (A, B, and C) and one five-membered cyclopentane (B165970) ring (D). tudublin.ieuni-ruse.bg The specific modifications to this fundamental steroid framework in this compound contribute significantly to its pharmacological profile. Analysis of the chemical structure reveals key alterations compared to endogenous corticosteroids like cortisol. These modifications typically involve the introduction of halogen atoms, hydroxyl groups, and variations in the functional groups attached to the rings, particularly at positions C6, C9, C10, C11, C13, C16, and C17. tudublin.ieuni-ruse.bg
The IUPAC name of this compound, S-[(3R)-2-oxooxolan-3-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate, explicitly details these modifications. tudublin.ieuni-ruse.bg Notably, it features fluorine atoms at positions 6 and 9, hydroxyl groups at positions 11 and 17, and methyl groups at positions 10, 13, and 16. tudublin.ieuni-ruse.bg A significant modification is the presence of a carbothioate group at position 17, linked to a 2-oxooxolan-3-yl moiety. tudublin.ieuni-ruse.bg These structural deviations from the basic steroid scaffold are engineered to influence receptor binding affinity, metabolic stability, and ultimately, the potency and duration of action.
Functional Group Significance and Stereochemical Considerations in this compound
The functional groups and their precise stereochemical orientation within the this compound molecule are paramount to its interaction with the glucocorticoid receptor. The fluorine atoms at C6 and C9 are common modifications in potent synthetic corticosteroids, known to enhance lipophilicity and metabolic stability, as well as increase binding affinity to the GR. nih.gov The hydroxyl group at the C11β position is crucial for glucocorticoid activity, participating in hydrogen bonding interactions within the receptor binding pocket. nih.govnih.gov The ketone group at C3 and the hydroxyl group at C17 also play vital roles in receptor binding. nih.gov
Comparative Analysis of this compound’s Structure-Activity Landscape with Other Glucocorticoids
This compound's SAR can be better understood by comparing its structural features and reported activity with other known glucocorticoids, such as fluticasone (B1203827), mometasone (B142194), and budesonide (B1683875), which are also used in inflammatory conditions. researchgate.net These comparisons highlight how specific structural modifications correlate with differences in receptor binding affinity, potency, and pharmacokinetic properties.
Fluticasone propionate (B1217596), for instance, features fluorine atoms at C6 and C9, a hydroxyl group at C11, and a fluoromethyl carbothioate at C17 esterified with a propionate group. wikipedia.org Mometasone furoate has chlorine atoms at C21, fluorine at C9, a hydroxyl at C11, and a furoate ester at C17. nih.gov Budesonide has fluorine at C16 and a cyclic acetal (B89532) group involving the C16 and C17 hydroxyls. solv4u.com
While detailed comparative SAR data specifically for this compound against a panel of other glucocorticoids was not extensively available in the search results, the presence of the 6,9-difluoro substitution is a common feature shared with highly potent glucocorticoids like fluticasone. nih.govwikipedia.org The carbothioate ester at C17 is a distinguishing feature of this compound compared to the carboxylate esters found in many other glucocorticoids. tudublin.ieuni-ruse.bgwikipedia.org This modification can influence lipophilicity, metabolic stability, and the nature of interactions within the GR binding pocket. Studies on other C-21 mercapto derivatives have shown potential as anti-inflammatory agents with altered metabolic profiles medwinpublishers.com. The specific 2-oxooxolan-3-yl moiety attached to the carbothioate group in this compound adds further complexity and uniqueness to its structure. tudublin.ieuni-ruse.bg
The binding affinity to the glucocorticoid receptor is a key determinant of potency. Fluticasone furoate, for example, has shown high binding affinity to GR. fda.gov While a specific binding affinity value for this compound was not found, its classification as a GR agonist suggests a favorable interaction with the receptor. nih.govnih.gov The differences in the side chains at C17 and halogenation patterns across various glucocorticoids contribute to variations in their lipophilicity, which impacts their absorption, distribution, metabolism, and excretion, and consequently, their clinical efficacy and side effect profiles. nih.govdrugbank.com
Computational Chemistry and Molecular Modeling Approaches for this compound SAR Studies
Computational chemistry and molecular modeling techniques play an increasingly vital role in understanding the SAR of drug molecules and guiding the design of novel compounds. tudublin.ienih.gov These approaches can provide insights into the interaction of ligands with their target receptors at the molecular level, predict binding affinities, and explore the impact of structural modifications on biological activity. nih.govnih.govtudublin.ienih.govnih.govresearchgate.netacs.orgtandfonline.comtandfonline.com
For this compound and other glucocorticoids, computational methods can be applied to:
Predict binding poses and affinities: Docking studies can model how this compound fits into the GR ligand-binding domain and estimate the strength of this interaction. nih.govtandfonline.com
Analyze molecular interactions: Molecular dynamics simulations can provide insights into the stability of the this compound-GR complex and identify key residues involved in binding. mdpi.comnih.gov
Explore conformational flexibility: Computational methods can assess the flexibility of this compound and the GR binding pocket, which is important for understanding induced-fit binding. nih.govtandfonline.com
Design novel derivatives: Based on the structural information and predicted interactions, computational tools can assist in designing this compound derivatives with potentially improved properties. nih.govresearchgate.netacs.orgtandfonline.com
Ligand-Based and Structure-Based Design Methodologies
Two primary computational design methodologies are employed in drug discovery, both relevant to the study of glucocorticoids like this compound:
Ligand-Based Design (LBD): This approach relies on the knowledge of known active ligands. It involves developing pharmacophore models (3D arrangements of chemical features essential for activity) or using molecular similarity methods to identify new compounds with similar properties to this compound. tudublin.ieresearchgate.nettandfonline.com LBD is useful when the 3D structure of the target receptor (GR) is not available or not used explicitly in the design process.
Structure-Based Design (SBD): This method utilizes the 3D structure of the target receptor (GR), often obtained through techniques like X-ray crystallography. nih.govnih.govresearchgate.netnih.govacs.orgtandfonline.comtandfonline.comrcsb.org SBD involves docking this compound or potential derivatives into the GR binding pocket, analyzing the interactions, and using this information to design molecules that fit optimally and form favorable interactions. nih.govtandfonline.com The crystal structures of the GR ligand-binding domain bound to various ligands have been reported and are valuable resources for SBD approaches. nih.govresearchgate.netacs.orgrcsb.org
Integrated approaches combining both LBD and SBD are increasingly used to leverage the strengths of both methodologies. tudublin.ieresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural or physicochemical properties of a series of compounds with their biological activity. tudublin.ieuni-ruse.bgnih.govmedwinpublishers.comresearchgate.nettandfonline.comscribd.comresearchgate.net For this compound derivatives, QSAR studies could involve:
Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic) for this compound and its analogs. uni-ruse.bgmedwinpublishers.comresearchgate.netresearchgate.net
Model Development: Using statistical methods (e.g., multiple linear regression, machine learning) to build a model that predicts the activity (e.g., GR binding affinity, anti-inflammatory potency) based on the calculated descriptors. uni-ruse.bgnih.govmedwinpublishers.comresearchgate.nettandfonline.com
Model Validation: Rigorously validating the QSAR model using internal and external validation techniques to ensure its robustness and predictive power. uni-ruse.bgmedwinpublishers.comresearchgate.nettandfonline.com
Activity Prediction and Design: Using the validated QSAR model to predict the activity of new, untested this compound derivatives and guide the synthesis of compounds with desired properties. researchgate.nettandfonline.com
QSAR studies on glucocorticoids have identified key molecular descriptors related to surface area, volume, and electronic properties that are important for receptor binding and activity. uni-ruse.bgmedwinpublishers.comresearchgate.netresearchgate.net Applying these principles to this compound derivatives could provide valuable insights into the structural features that drive their potency and selectivity.
Mechanistic Investigations of Zoticasone at the Molecular and Cellular Levels
Glucocorticoid Receptor (GR) Interactions and Binding Kinetics of Zoticasone
This compound is designed to interact with steroid receptors, which is a key aspect of its pharmacological activity as a corticosteroid. ontosight.ai However, detailed research findings specifically on the affinity, selectivity, and dissociation dynamics of this compound with the Glucocorticoid Receptor were not found in the provided search results.
Affinity, Selectivity, and Dissociation Dynamics with GR
Specific data regarding the quantitative affinity, selectivity towards GR compared to other steroid receptors, and the dissociation kinetics of this compound from the GR were not available in the provided search results. Research on other corticosteroids highlights the importance of these parameters for their pharmacological profile nih.govresearchgate.netresearchgate.net, but such specific data for this compound was not found.
Allosteric Modulation and Conformational Changes Induced by this compound Binding
Information detailing whether this compound acts as an allosteric modulator of the GR or the specific conformational changes induced in the receptor upon this compound binding was not present in the provided search results. Studies on other receptors demonstrate the significance of allosteric modulation and conformational changes in receptor function nih.govnih.gov, but this specific mechanistic detail for this compound and the GR was not found.
Transcriptional Regulation and Gene Expression Modulation by this compound
This compound's interaction with steroid receptors leads to the regulation of gene expression. ontosight.ai This is a fundamental mechanism by which corticosteroids exert their effects. However, detailed research findings specifically on the precise transcriptional regulation and gene expression modulation profiles influenced by this compound were not extensively available.
Transactivation and Transrepression Mechanisms
While corticosteroids are known to modulate gene expression through both transactivation and transrepression mechanisms nih.govnih.govresearchgate.net, specific details and data on how this compound differentially or preferentially utilizes these mechanisms were not found in the provided search results.
Epigenetic Modifications Influenced by this compound
Information specifically linking this compound to the induction or modulation of epigenetic modifications, such as DNA methylation or histone modifications, was not available in the provided search results. Epigenetic modifications are known to play a role in gene expression regulation nih.govmdpi.com, but any direct influence of this compound on these processes was not detailed in the search findings.
Intracellular Signaling Pathways Modulated by this compound
While corticosteroids can influence various intracellular signaling pathways nih.gov, specific research findings detailing the modulation of particular pathways by this compound were not found in the provided search results.
Based on the available information from the search results, detailed research findings focusing solely on the chemical compound this compound and its specific mechanisms related to Nuclear Factor-kappa B (NF-κB) pathway inhibition, Mitogen-Activated Protein Kinase (MAPK) pathway crosstalk, inflammatory mediator production regulation, immune cell function and proliferation modulation, and apoptosis and cell survival pathways are not extensively available. The search results primarily provide the PubChem CID for this compound nih.gov and information regarding the mechanisms of other corticosteroids, such as Fluticasone (B1203827) Propionate (B1217596) nih.govhaleonhealthpartner.compatsnap.comreliasmedia.comnih.govnih.govnih.govescholarship.org, which are not explicitly stated to be identical to this compound's.
Therefore, a comprehensive article structured around the provided outline and focusing solely on this compound with detailed research findings and data tables for each specific subsection cannot be generated from the current search results.
However, the PubChem CID for this compound has been identified.
Synthetic Methodologies and Chemical Derivatization Strategies for Zoticasone
Advanced Synthetic Routes to Zoticasone and its Core Scaffold
The synthesis of this compound, like other complex corticosteroids, involves the construction and modification of a characteristic steroid nucleus. While specific detailed synthetic routes solely for this compound are not extensively detailed in readily available public abstracts, the synthesis of related fluorinated corticosteroids, such as Fluticasone (B1203827) Propionate (B1217596), provides insight into the potential methodologies involved google.comamericanpharmaceuticalreview.comresearchgate.net. These routes often involve multi-step processes starting from readily available steroid precursors. Key steps in corticosteroid synthesis typically include the introduction of fluorine atoms at specific positions (e.g., C-6 and C-9), oxidation or reduction of ketone and hydroxyl groups, and the functionalization of the D-ring, particularly at the C-17 position medkoo.comnih.govgoogle.comwikipedia.org.
For instance, the synthesis of Fluticasone Propionate, structurally related to this compound, has been reported to involve steps such as the introduction of fluorine via fluorodecarboxylation and modifications to the C-17 side chain google.comamericanpharmaceuticalreview.comresearchgate.net. The core scaffold, the androstane (B1237026) ring system, is typically built or modified through a series of stereoselective reactions to ensure the correct configuration at multiple chiral centers medkoo.comnih.gov. Advanced synthetic routes often aim to improve yields, reduce the number of steps, and utilize more efficient and environmentally friendly reagents google.comamericanpharmaceuticalreview.comhovione.comresearchgate.net.
Development of this compound Analogues with Modified Pharmacological Profiles
The development of analogues of a lead compound like this compound is a common strategy in medicinal chemistry to optimize pharmacological properties. Modifications to the chemical structure can influence receptor binding affinity, metabolic stability, tissue distribution, and duration of action. For corticosteroids, alterations to the steroid nucleus, the type and position of halogen substituents (like fluorine), and the nature of the C-17 side chain are known to significantly impact their anti-inflammatory potency and glucocorticoid receptor activity medkoo.comontosight.aiwikipedia.orgwikipedia.org.
By synthesizing analogues with variations in these regions, researchers can explore the structure-activity relationships of this compound and potentially develop new compounds with enhanced therapeutic indices, reduced side effects, or improved pharmacokinetic profiles. For example, changes in the ester or thioester group at the C-17 position, as seen in this compound's structure which features a carbothioate medkoo.comnih.gov, or modifications to the substituents on the A and B rings of the steroid scaffold, could lead to analogues with modified lipophilicity, metabolic pathways, and ultimately, different pharmacological characteristics.
Prodrug Design and Synthesis Based on this compound
Prodrugs are chemically modified derivatives of a drug that are inactive or less active than the parent compound and undergo enzymatic or chemical cleavage in vivo to release the active drug epo.orggoogle.com. Prodrug strategies are employed to overcome undesirable physicochemical or biopharmaceutical properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or lack of targeting epo.orggoogle.comgoogleapis.com. This compound, like other corticosteroids, may benefit from prodrug design to improve its delivery and therapeutic performance.
Ester and Carbonate Prodrugs for Enhanced Biopharmaceutical Properties
Ester and carbonate linkages are commonly used in prodrug design due to their susceptibility to hydrolysis by ubiquitous esterase enzymes in the body, which can cleave the linkage and release the active drug epo.orggoogle.com. For this compound, which contains hydroxyl groups medkoo.comnih.gov, the formation of esters or carbonates could be explored to modify its solubility, dissolution rate, and membrane permeability.
This compound propionate has been mentioned in the context of patents and appears to be an example of an ester prodrug or a related compound that has been investigated epo.orggoogle.combiorxiv.org. Esterification of a hydroxyl group with a suitable carboxylic acid (e.g., propionic acid to form the propionate) can increase lipophilicity, potentially enhancing absorption and distribution. Conversely, introducing polar or charged groups via an ester or carbonate linkage that is cleaved in situ can improve aqueous solubility for intravenous administration or other formulations.
Carrier-Linked Prodrug Systems for Targeted Delivery and Sustained Release
Carrier-linked prodrugs involve the covalent attachment of a drug to a carrier molecule, which can be a polymer, protein, or other small molecule epo.orggoogle.comgoogleapis.com. These systems are designed to achieve targeted delivery to specific tissues or cells, reduce toxicity, or provide sustained release of the drug over an extended period epo.orggoogle.comgoogleapis.com.
For this compound, carrier-linked systems could be designed to deliver the corticosteroid specifically to inflammatory sites, potentially reducing systemic exposure and associated side effects. Examples of carriers mentioned in the context of prodrugs include polyethylene (B3416737) glycol (PEG) and hydrogels epo.orggoogle.com. Attaching this compound to a PEG carrier, for instance, could alter its pharmacokinetic profile, increasing its circulation half-life and potentially allowing for less frequent administration. Similarly, incorporation into a hydrogel system could enable localized and sustained release of this compound at a target site epo.orggoogle.com. The design and synthesis of such systems would involve forming stable, yet cleavable, linkages between this compound and the chosen carrier molecule google.com.
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. Applying these principles to the synthesis of this compound would involve designing processes that minimize waste, use less hazardous chemicals, and are more energy efficient americanpharmaceuticalreview.comhovione.com.
Preclinical Research Paradigms and Mechanistic Models for Zoticasone Studies
In Vitro Pharmacological Models for Zoticasone Mechanistic Characterization
In vitro studies are fundamental in the initial assessment of this compound, allowing for controlled investigations into its cellular and molecular effects.
Cell-Based Assays for Receptor Activation and Functional Responses
Cell-based assays are widely used to study the interaction of this compound with its target receptors, primarily steroid receptors ontosight.ai. These assays can provide detailed information on receptor binding affinity, activation, and downstream signaling pathways. For instance, studies on corticosteroids like Fluticasone (B1203827) propionate (B1217596), which shares structural and pharmacological similarities with this compound fda.gov, have utilized in vitro dose-response studies on cloned human glucocorticoid receptor systems to assess binding and gene expression fda.gov. Such assays can quantify the potency of this compound in activating or repressing gene transcription mediated by these receptors.
Functional responses to this compound can also be measured in various cell lines. This includes assessing the inhibition of inflammatory mediator release, such as cytokines and chemokines, from relevant cell types. For example, Fluticasone furoate, another synthetic glucocorticoid, has shown activity similar to Fluticasone propionate and mometasone (B142194) in inhibiting TNF-alpha induced IL-8 release in human bronchial epithelial cells in in vitro assays fda.gov. Similar approaches can be applied to this compound to understand its impact on inflammatory signaling cascades within cells.
Interactive Data Table: Glucocorticoid Receptor Binding and Gene Expression (Example based on similar corticosteroids)
| Compound | Receptor Binding (nM) | Gene Expression (nM) |
| Fluticasone Propionate | 1.25 | 0.17 |
| Dexamethasone | - | - |
| This compound | TBD | TBD |
Primary Cell Cultures for Inflammatory and Immunological Studies
Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines for studying the effects of this compound on inflammatory and immunological processes. These cultures can include immune cells such as monocytes, macrophages, lymphocytes, and structural cells like epithelial cells.
Studies using primary human nasal epithelial cells have investigated the effects of corticosteroids like Fluticasone propionate on the expression of genes related to viral entry and innate immune signaling frontiersin.org. Such research demonstrates the utility of primary cell cultures in understanding how this compound might modulate local inflammatory responses in specific tissues.
Furthermore, primary cell cultures can be used to assess the impact of this compound on immune cell differentiation and function. Research on Fluticasone propionate has shown its ability to regulate monocyte differentiation in vitro, influencing the balance of macrophage subpopulations and reducing T cell proliferation in mixed leukocyte reactions nih.gov. These findings highlight the potential of this compound to modulate immune cell behavior, which can be investigated using similar primary cell culture models.
In Vivo Preclinical Models for this compound Action and Interactions
In vivo preclinical models, typically involving small animals, are essential for evaluating the systemic effects of this compound, its pharmacokinetics, and potential drug-drug interactions in a complex biological system.
Animal Models for Investigating Anti-inflammatory Mechanisms
Animal models are widely used to investigate the anti-inflammatory properties of compounds like this compound. Various models are available to mimic acute and chronic inflammatory conditions. Common acute inflammation models include carrageenan-induced paw edema, while chronic inflammation can be studied using models like cotton pellet granuloma or adjuvant-induced arthritis asianjpr.com.
Studies on corticosteroids, such as Fluticasone furoate, have utilized animal models like the rat allergic rhinitis model to demonstrate inhibition of antigen-induced nasal symptoms and models like the oxazolone-induced ear skin delayed type hypersensitivity model and ovalbumin-induced lung eosinophilia model to show inhibition of inflammatory responses fda.gov. Preclinical studies using small animal models, such as rats, have also been employed to evaluate the efficacy of compounds including this compound in cell-mediated processes google.com. These models allow researchers to assess the ability of this compound to reduce inflammation, swelling, and immune cell infiltration in living organisms.
Interactive Data Table: Anti-inflammatory Activity in Animal Models (Example based on similar corticosteroids)
| Compound | Model | Observed Effect |
| Fluticasone Furoate | Rat allergic rhinitis | Inhibition of antigen-induced nasal symptoms fda.gov |
| Fluticasone Furoate | Oxazolone-induced ear skin hypersensitivity | Inhibition of inflammatory response fda.gov |
| This compound | Small animal models | Efficacy in cell-mediated processes google.com |
Studies on Drug-Drug Interaction Mechanisms in Preclinical Systems
Investigating potential drug-drug interactions is a critical part of preclinical development. These studies aim to understand how this compound might affect the metabolism, distribution, or excretion of other co-administered drugs, and vice versa.
Preclinical drug-drug interaction studies can be conducted in vitro using liver microsomes or hepatocytes to assess the inhibition or induction of cytochrome P450 enzymes, which are involved in drug metabolism. For instance, Fluticasone propionate is a substrate of cytochrome P450 3A4 fda.gov. In vitro investigations have been conducted to study the inhibition of xenobiotic transport via transporters like OATP1B1 and P-glycoprotein by Fluticasone furoate and its metabolite fda.gov.
In vivo drug interaction studies in animal models can provide further insight into the complex interplay between this compound and other drugs. While specific preclinical drug-drug interaction data for this compound were not extensively detailed in the search results, the importance of such studies in preclinical drug development is well-recognized e-lactancia.org. Studies on combination products containing corticosteroids like Fluticasone propionate have evaluated potential pharmacokinetic drug-drug interactions between the active components in healthy subjects nih.gov.
Ex Vivo Tissue Culture Systems for this compound Response Assessment
Ex vivo tissue culture systems bridge the gap between in vitro and in vivo models by maintaining the complex cellular architecture and microenvironment of tissues while allowing for controlled experimental manipulation. This approach can be particularly valuable for assessing the direct effects of this compound on target tissues.
Tissue slices or explants from relevant organs can be cultured and exposed to this compound to evaluate its penetration, distribution, and pharmacological effects within the tissue context. This allows for the assessment of cellular responses, changes in gene or protein expression, and effects on tissue function.
Ex vivo models have been utilized in various research areas, including cancer biology to assess drug responses in tumor tissues with preserved microenvironments nih.govnih.govresearchgate.netplos.org. While specific examples of this compound studies using ex vivo tissue culture were not prominently featured in the search results, this type of model could be applied to investigate this compound's effects on inflammatory processes in tissues like airways or skin, which are relevant targets for corticosteroid action ontosight.ai. The ability of ex vivo systems to maintain tissue viability and architecture for a period makes them suitable for assessing drug responses that involve complex cell-cell interactions and the tissue microenvironment nih.gov.
Interactive Data Table: Potential Applications of Ex Vivo Tissue Culture for this compound Studies
| Tissue Type (Potential) | Assessment Focus (Potential) | Relevant Endpoints (Potential) |
| Airway Tissue | Reduction of inflammation, immune cell infiltration | Cytokine levels, immune cell markers, tissue morphology |
| Skin Tissue | Anti-inflammatory effects, modulation of immune responses | Inflammatory mediator release, immune cell subsets, tissue histology |
| Other Target Tissues | Direct tissue-level responses to this compound | Gene expression, protein levels, functional assays |
Advanced Analytical Methodologies for Zoticasone Characterization and Quantification
Chromatographic Techniques for Zoticasone Analysis
Chromatography encompasses a set of powerful separation techniques used to isolate components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, these techniques are essential for separating it from impurities or other matrix components before characterization or quantification. Quantitative analysis in chromatography often involves measuring the area or height of the compound's peak in the chromatogram, which is proportional to its concentration. longdom.org Calibration curves constructed using standards of known concentrations are typically used for quantification. longdom.org
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are widely used techniques for the analysis of non-volatile and semi-volatile compounds like this compound. impactanalytical.comopenaccessjournals.com These methods offer exceptional separation capabilities, high resolution, and precise quantification of complex mixtures. researchgate.net
HPLC separates compounds based on their interactions with a stationary phase as they are carried through a column by a liquid mobile phase under high pressure. openaccessjournals.comonlineorganicchemistrytutor.com UPLC utilizes smaller particle sizes (typically less than 2 µm) in the column packing compared to traditional HPLC (typically 5 µm), allowing for the use of higher pressures and resulting in enhanced resolution, speed, and sensitivity. impactanalytical.comresearchgate.netijsrtjournal.com This makes UPLC particularly advantageous for achieving faster analysis times and improved peak separation for complex samples containing this compound. impactanalytical.comijsrtjournal.com
Both HPLC and UPLC are routinely employed for quantitative analysis by measuring peak areas or heights and comparing them to a calibration curve generated from known standards of this compound. longdom.orgbritannica.comdrawellanalytical.com They are valuable for determining the purity of this compound and quantifying its presence in various matrices. impactanalytical.comroyalsocietypublishing.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the separation and identification of volatile and semi-volatile organic compounds. k-labor.delongdom.orgthermofisher.com While this compound itself might not be sufficiently volatile for direct GC analysis, it could potentially be analyzed by GC-MS after suitable derivatization to form a volatile derivative.
In GC-MS, the sample is first vaporized and carried by an inert gas (mobile phase) through a capillary column coated with a stationary phase. thermofisher.com Compounds separate based on their boiling points and interactions with the stationary phase. thermofisher.com As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). britannica.comk-labor.dethermofisher.com
GC-MS is highly effective for both qualitative and quantitative analysis of volatile substances. drawellanalytical.comk-labor.dethermofisher.com The mass spectrum provides a unique fingerprint for identification, often compared to spectral libraries. britannica.comk-labor.de Quantification is achieved by measuring the peak area of a characteristic ion or set of ions and correlating it to a calibration curve. k-labor.de For this compound, if a volatile derivative can be formed, GC-MS would be a valuable tool for confirming its identity and quantifying its concentration, particularly if dealing with trace amounts or complex matrices. k-labor.dethermofisher.commeasurlabs.com
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications
Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) are planar chromatographic techniques used for the separation and preliminary identification of compounds. longdom.orgslideshare.netcabr.ie While often considered qualitative or semi-quantitative, HPTLC, in particular, offers enhancements that allow for more accurate quantitative analysis. longdom.orgwikipedia.orgnih.gov
In TLC and HPTLC, the stationary phase is a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate. slideshare.netcabr.ie The sample is spotted onto the plate, and the mobile phase moves up the plate by capillary action, separating components based on their differential affinities for the stationary and mobile phases. longdom.orgslideshare.netcabr.ie Compounds are visualized using various detection methods, such as UV light or chemical staining. longdom.org
TLC is useful for quickly assessing the complexity of a sample containing this compound, monitoring reaction progress, or screening for the presence of the compound. HPTLC, with its finer particle sizes and improved instrumentation, provides better resolution and sensitivity compared to traditional TLC. longdom.orgwikipedia.org HPTLC can be used for quantitative analysis by densitometric measurement of the separated spots. slideshare.netcabr.ie This technique is robust, relatively simple, and cost-effective, making it suitable for routine analysis and quality control of this compound, especially in matrices where more sophisticated techniques might face challenges like column clogging. cabr.ienih.gov
Spectroscopic Approaches for this compound Structure Elucidation and Quantification
Spectroscopic techniques provide information about the interaction of electromagnetic radiation with a molecule, yielding insights into its structure, functional groups, and concentration. When applied to this compound, these methods are crucial for confirming its identity and determining its precise chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-qNMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds. onlineorganicchemistrytutor.comrssl.comrroij.com It provides detailed information about the connectivity and chemical environment of specific atomic nuclei, most commonly hydrogen (¹H) and carbon (¹³C). onlineorganicchemistrytutor.comrroij.com
For this compound, NMR spectroscopy, particularly ¹H NMR, can provide a wealth of structural information by analyzing the chemical shifts, splitting patterns, and integration of signals. This allows chemists to determine the arrangement of atoms and functional groups within the molecule. rroij.com
Quantitative NMR (qNMR), such as ¹H-qNMR, has gained increasing importance for the quantitative analysis of compounds. rssl.comnih.govresolvemass.ca The fundamental principle of qNMR is that the intensity (area) of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. rssl.comnih.govresolvemass.ca This allows for the determination of analyte concentration or purity without the need for a calibration curve of the analyte itself, provided a certified reference standard is used. rssl.comnih.govresolvemass.casigmaaldrich.com ¹H-qNMR is particularly useful for determining the purity of this compound or quantifying it in mixtures, even when reference standards are limited or expensive. rssl.comnih.gov
Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS/MS)
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. onlineorganicchemistrytutor.combritannica.comrroij.com It is invaluable for determining the molecular weight of this compound and providing information about its fragmentation pattern, which can aid in structural elucidation. onlineorganicchemistrytutor.combritannica.comrroij.com
MS is often coupled with separation techniques in what are known as hyphenated techniques, significantly enhancing analytical capabilities. longdom.orgox.ac.ukajprd.com Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are particularly powerful for the analysis of complex samples containing this compound. longdom.orgox.ac.ukajprd.comresearchgate.net
LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. longdom.orgox.ac.ukajprd.com This allows for the separation of this compound from other components in a mixture before it is introduced into the mass spectrometer. longdom.org LC-MS is widely used for both qualitative analysis (identifying this compound based on its retention time and mass spectrum) and quantitative analysis (measuring the intensity of specific ions and correlating them to a calibration curve). drawellanalytical.comajprd.comresearchgate.net
LC-MS/MS involves multiple stages of mass analysis, providing increased selectivity and sensitivity. researchgate.nethumanjournals.com This is particularly useful for quantifying this compound in complex matrices where interfering substances might be present. By selecting specific precursor ions and monitoring their characteristic fragmentation products, LC-MS/MS can achieve highly accurate and precise quantification. researchgate.net These hyphenated techniques are essential for the sensitive detection, identification, and quantification of this compound in various sample types. ajprd.comresearchgate.nethumanjournals.com
Ultraviolet-Visible (UV/Vis) and Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV/Vis) spectroscopy is a widely used technique for the quantitative analysis of pharmaceutical compounds that absorb light in the UV and visible regions of the electromagnetic spectrum researchgate.netmhlw.go.jp. The presence of chromophores within the this compound molecule, such as conjugated double bonds or aromatic rings inherent in its steroid structure ontosight.ai, would enable its detection and quantification using UV/Vis spectroscopy. The UV spectrum of this compound in a suitable solvent would exhibit characteristic absorption maxima (λmax) and corresponding molar absorptivities, which are unique to the compound. These spectral properties can be used for identification and for developing quantitative assays based on Beer-Lambert Law, relating absorbance to concentration.
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule and can be used for identification and characterization. By measuring the vibrations of chemical bonds, an IR spectrum generates a unique molecular fingerprint. For this compound, IR spectroscopy would reveal characteristic absorption bands corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and carbon-fluorine (C-F) bonds, which are part of its structure nih.govontosight.ai. Comparing the IR spectrum of a this compound sample to a reference standard spectrum allows for confirmation of its identity and can help detect the presence of impurities with different functional groups. Studies on related corticosteroids like fluticasone (B1203827) propionate (B1217596) demonstrate the application of IR spectroscopy for characterization researchgate.net.
Electrochemical Methods for this compound Detection and Characterization
Method Development and Validation Protocols for this compound Analytical Assays (e.g., ICH Guidelines)
The development and validation of analytical methods for this compound would be conducted in accordance with established regulatory guidelines, such as those provided by the International Conference on Harmonisation (ICH) epo.orggoogle.comgoogle.come-lactancia.orgresearchgate.net. The ICH guidelines, particularly ICH Q2(R1), provide a framework for validating analytical procedures to ensure they are suitable for their intended purpose chromatographytoday.comnih.govresearchgate.netresearchgate.netajpsonline.com.
Key validation parameters for this compound analytical assays would include:
Specificity: Demonstrating that the method can accurately measure this compound in the presence of other components that may be expected to be present, such as impurities, degradation products, or excipients in a formulation.
Linearity: Establishing the proportional relationship between the analyte concentration and the method's response over a defined range.
Accuracy: Assessing the closeness of the test results obtained by the method to the true value. This is often evaluated by analyzing samples of known concentration or by spiking a matrix with a known amount of this compound.
Precision: Evaluating the agreement among individual test results when the method is applied repeatedly to a homogeneous sample. This includes repeatability (within-run precision) and intermediate precision (between-run precision).
Detection Limit (LOD): The lowest concentration of this compound that can be reliably detected, though not necessarily quantified.
Quantitation Limit (LOQ): The lowest concentration of this compound that can be quantified with acceptable accuracy and precision.
Range: The interval between the upper and lower concentrations of this compound for which the method has been demonstrated to be suitable.
Robustness: Evaluating the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Validation studies would involve conducting experiments to generate the necessary data to assess each of these parameters, ensuring the reliability and suitability of the analytical method for routine quality control or other applications. Examples of method validation following ICH guidelines are available for other pharmaceutical compounds chromatographytoday.comnih.govresearchgate.netresearchgate.netajpsonline.com.
Impurity Profiling and Degradation Product Analysis of this compound
Impurity profiling and the analysis of degradation products are critical aspects of characterizing a pharmaceutical compound like this compound to ensure its quality, safety, and efficacy. Impurities can arise from the synthesis process, raw materials, or degradation of the active pharmaceutical ingredient (API) over time or under stress conditions. Degradation products are formed when this compound breaks down due to factors such as light, heat, humidity, or pH epo.orggoogle.comlegislation.gov.uk.
Analytical techniques commonly used for impurity profiling and degradation product analysis include high-performance liquid chromatography (HPLC) coupled with various detectors (e.g., UV, PDA, Mass Spectrometry) nih.gov. Gas chromatography (GC) and capillary electrophoresis (CE) may also be employed depending on the nature of the impurities and degradation products.
Stress testing of this compound under accelerated conditions (e.g., elevated temperature, high humidity, exposure to light, acid/base hydrolysis, oxidation) would be performed to generate degradation products. These products would then be separated and identified using chromatographic and spectroscopic techniques. The impurity profile of this compound would be established by identifying and quantifying the impurities and degradation products present in batches of the compound. Limits for acceptable levels of impurities and degradation products would be set based on regulatory requirements and toxicological assessments. Method validation for impurity profiling would include demonstrating the method's ability to separate and accurately quantify these related substances nih.gov.
Pharmaceutical Formulation Science and Advanced Drug Delivery Research for Zoticasone
Formulation Strategies for Optimizing Zoticasone Delivery Systems
Effective delivery of this compound necessitates the development of specialized formulations tailored to its intended route of administration and desired pharmacokinetic profile. Various strategies are explored to enhance its performance and achieve targeted delivery.
Dry Powder Inhaler (DPI) Formulation Design and Performance Enhancement
Dry Powder Inhalers (DPIs) are a key delivery system for drugs targeting the respiratory system. This compound has been identified as a suitable medicament for delivery by inhalation, including via DPIs. google.comgoogleapis.com The design of DPI formulations for this compound involves creating powder mixtures where micronized drug particles adhere to the surface of coarse carrier particles. googleapis.com The performance of DPIs, including dose uniformity and efficient aerosolization, is critical for effective drug delivery to the lungs. googleapis.comdrug-dev.com
Enhancement of DPI performance can involve treating the inhaler components or the formulation itself to reduce electrostatic charges, which can impact powder dispersion. googleapis.comgoogle.com Low-pressure treatment during manufacturing has been investigated as a method to reduce electrostatic charges from plastic components of the inhaler or the powder, leading to improved dose uniformity. googleapis.comgoogle.com This process can involve exposing the inhaler or its components to a gas at a pressure less than 200 mbar, preferably less than 100 mbar, and most preferably less than 1 mbar. googleapis.comgoogle.com
Research into DPI formulations for other glucocorticosteroids, such as fluticasone (B1203827) propionate (B1217596), provides insights into the factors influencing performance, including particle size distribution and aerodynamic characteristics. ufhealth.orgnih.gov Achieving the desired in vitro deposition patterns, characterized by parameters like emitted dose (ED), impactor size mass (ISM), and mass median aerodynamic diameter (MMAD), is a key objective in DPI formulation development. ufhealth.org
Controlled Release Formulations (e.g., Polymer-Based Systems)
Controlled release formulations aim to extend the duration of drug action and potentially reduce dosing frequency. Polymer-based systems are a common approach for achieving controlled release. This compound has been included as a potential active pharmaceutical substance in controlled release formulations designed for extended delivery. google.comgoogle.com
These formulations can involve incorporating the active substance into a particulate composition comprising a core and a surrounding membrane. google.comgoogle.com The core may contain the drug in association with drug-binding polymers, while the membrane, often a water-insoluble, film-forming polymer, controls the rate of drug dissolution and release. google.comgoogle.com The design of such particulate compositions aims to delay the dissolution of the drug and provide extended release over a period, potentially beyond one day. google.comgoogle.com
Polymer coatings, hydrogels, and polymer foams are among the technologies explored for controlled drug delivery systems. google.comgoogle.com The release kinetics from controlled release formulations can follow various models, such as zero-order, first-order, Higuchi, or Korsmeyer-Peppas models, depending on the formulation design and drug properties. mdpi.comnih.gov
Micro- and Nanoparticle Delivery Systems
Micro- and nanoparticle systems offer potential advantages for drug delivery, including enhanced solubility, stability, and targeted delivery. This compound has been considered for inclusion in formulations utilizing biodegradable polyethylene (B3416737) glycol-based water-insoluble hydrogels, which can be part of delivery systems. epo.orggoogle.com
Research with other compounds, like fluticasone propionate, demonstrates the application of nanoparticle systems for drug delivery. Nanoparticles can be prepared using methods such as nanoprecipitation, resulting in particles with specific size ranges and encapsulation efficiencies. dovepress.comnih.gov For instance, fluticasone propionate loaded PLGA nanoparticles with a diameter of 128.8 ± 0.6 nm and an encapsulation efficiency of 68.6% ± 0.5% have been developed, showing a sustained in vitro drug release over several days. nih.gov
Silica (B1680970) nanoparticles are another type of inorganic nanoparticle explored for drug delivery due to their biocompatibility, porosity, and tuneable properties. nih.gov These systems can offer advantages such as high drug loading capacity and stability. nih.gov Nanosuspensions, where the drug is present as fine particles dispersed in a liquid medium, are also investigated for enhanced dissolution and delivery, particularly for poorly water-soluble drugs. nih.govdovepress.comnih.gov
Manufacturing Process Optimization for this compound Formulations
Optimizing the manufacturing process for this compound formulations is essential to ensure consistent product quality, yield, and efficiency. This involves refining various steps from raw material handling to final product packaging.
General approaches to optimizing manufacturing processes in the pharmaceutical industry include speeding up process development, process intensification, and implementing real-time analytics and automation. cytivalifesciences.com For powder formulations, techniques like micronization or grinding are used to create fine particles. google.com However, these methods can sometimes result in amorphous or partially amorphous structures that are susceptible to changes in adverse environments, potentially leading to decreased dispersibility. google.com
Methods for producing powders for inhalation can involve mixing the active ingredient with a carrier, potentially in the presence of a milling medium, to ensure homogeneous distribution and improve dispersibility. google.com Adding fine powders in a subsequent mixing step can help suppress the cohesive properties of the active ingredient. google.com
Mitigation of Electrostatic Charge in Dry Powder Inhalers
Electrostatic charge accumulation in DPIs can significantly affect the dispersion and delivery of the powder formulation, leading to reduced dose uniformity and inconsistent performance. googleapis.comgoogle.com Mitigation strategies are employed during manufacturing to address this challenge.
One method involves exposing the DPI device or its components, optionally filled with the powder formulation, to a low-pressure gas during manufacturing. googleapis.comgoogle.com This process, conducted at ambient temperature, has been shown to reduce electrostatic charges from plastic parts or the powder itself, resulting in improved performance characteristics such as dose uniformity. googleapis.comgoogle.com The reduction in pressure, ideally below 100 mbar, facilitates the removal of static charge. googleapis.comgoogle.com
Another approach mentioned in the context of dry powder formulations involves conditioning co-micronized particles of an excipient and an additive by exposing them to controlled relative humidity (50-75%) at room temperature for a specific duration (24-60 hours) to achieve a desired mass charge density range. googleapis.com This suggests that controlling humidity and potentially other environmental factors during manufacturing and storage can play a role in managing electrostatic charges in dry powder formulations.
Particle Engineering for Enhanced Aerodynamic Performance
Effective pulmonary drug delivery of this compound, particularly via dry powder inhalers (DPIs), is critically dependent on the aerodynamic properties of the drug particles. Particle engineering plays a crucial role in optimizing these properties to ensure efficient aerosolization, minimize deposition in the upper airways, and maximize delivery to the target sites within the lungs. The aerodynamic behavior of a particle is primarily determined by its aerodynamic diameter, which is a function of its geometric size, shape, and density. For optimal deep lung deposition, particles typically need to have an aerodynamic diameter between 1 and 5 µm. Particles larger than this range are prone to inertial impaction in the oropharynx, while very small particles (< 1 µm) may be exhaled mdpi.compharmaexcipients.com.
Research into this compound formulations for inhalation emphasizes achieving a specific particle size distribution for the active pharmaceutical ingredient (API). Studies indicate that for effective delivery, at least 90% of the active ingredient particles should have a particle size less than 10 microns, with a preference for sizes less than 8 microns, and more preferably less than 6 microns googleapis.com. This fine particle size is typically achieved through processes such as micronization.
However, micronized drug particles, while having the desired small geometric size, often exhibit poor flow properties and can be highly cohesive due to increased surface area and electrostatic charges google.com. This can lead to aggregation, reducing the efficiency of aerosolization from a DPI device. To overcome these challenges, this compound is often formulated with larger carrier particles, typically made of lactose (B1674315) or other physiologically acceptable excipients googleapis.comgoogle.com. These carrier particles improve powder flowability and aid in the dispersion of the fine drug particles during inhalation.
The aerodynamic performance of this compound formulations is evaluated using in vitro methods, such as cascade impactors (e.g., Andersen Cascade Impactor or Next Generation Impactor), which separate aerosolized particles based on their aerodynamic diameter mdpi.comgoogle.comnih.gov. Key parameters measured include the Delivered Dose (the amount of drug emitted from the device), the Fine Particle Dose (FPD, the amount of drug with an aerodynamic diameter below a certain threshold, typically ≤ 5 µm or ≤ 4.7 µm, considered to be the respirable fraction), the Fine Particle Fraction (FPF, the FPD as a percentage of the Delivered Dose or the Nominated Dose), and the Mass Median Aerodynamic Diameter (MMAD), which is the aerodynamic diameter around which the mass of the aerosolized particles is equally divided pharmaexcipients.comgoogle.comnih.govgoogleapis.com.
Research findings on formulations containing active ingredients suitable for DPIs, including those where this compound is a potential component, demonstrate the impact of particle engineering on these parameters. For instance, variations in carrier particle properties, the presence and amount of fine excipient particles, and processing methods can significantly affect the FPF and MMAD, thereby influencing the potential lung deposition googleapis.comgoogle.com. Achieving a higher FPF and a suitable MMAD (typically in the 1-5 µm range) are key objectives of particle engineering for this compound to enhance its aerodynamic performance for pulmonary delivery mdpi.compharmaexcipients.com.
The following table illustrates typical aerodynamic performance data obtained from in vitro testing of dry powder inhaler formulations containing active ingredients, similar to those discussed in the context of this compound formulations in relevant research. These values highlight the parameters used to assess the efficiency of particle engineering in achieving the desired aerosol characteristics.
| Parameter | Example Value (Mean ± S.D.) | Unit | Description |
| Delivered Dose | Varies | µg | Total amount of drug emitted from the inhaler device. |
| Fine Particle Dose (FPD) | Varies | µg | Amount of drug with aerodynamic diameter ≤ 4.7 or 5 µm. |
| Fine Particle Fraction (FPF) | Varies | % | FPD as a percentage of Delivered Dose or Nominated Dose. Represents respirable fraction. |
| Mass Median Aerodynamic Diameter (MMAD) | Varies | µm | The aerodynamic diameter at which half of the aerosol mass is larger and half is smaller. |
Note: The specific values for this compound would depend on the exact formulation composition and particle engineering process used.
The relationship between the physical properties of this compound particles (such as primary particle size, surface energy, and morphology) and their behavior in a dry powder formulation, including interactions with excipients and the inhaler device, are critical considerations in particle engineering to optimize aerodynamic performance and ensure consistent and efficient drug delivery to the lungs pharmaexcipients.comgoogle.com.
Future Perspectives and Emerging Research Directions for Zoticasone
Exploration of Novel Biological Targets Beyond Classical Glucocorticoid Receptors
While the primary mechanism of Zoticasone involves the classical glucocorticoid receptor ontosight.ai, emerging research aims to investigate potential interactions with other biological targets. This includes exploring non-genomic effects mediated by membrane-bound GRs or interactions with entirely different receptor systems or intracellular signaling pathways. Studies could focus on identifying and validating these novel targets through techniques such as affinity chromatography coupled with mass spectrometry or high-throughput screening against diverse target libraries. Understanding these additional interactions could unveil new therapeutic potentials or explain currently observed effects not fully attributed to classical GR activation. For instance, research might investigate this compound's impact on specific kinase pathways, ion channels, or transcription factors distinct from the GR pathway, potentially revealing mechanisms relevant to specific inflammatory subtypes or alternative cellular responses.
Application of Omics Technologies (Proteomics, Metabolomics) in this compound Mechanistic Research
The application of advanced omics technologies, specifically proteomics and metabolomics, holds significant promise in unraveling the comprehensive mechanistic profile of this compound. Proteomics can be employed to identify global protein expression changes in response to this compound treatment, potentially revealing downstream effects and interacting proteins beyond the classical GR pathway. Differential protein analysis between treated and untreated cells or tissues could highlight novel protein targets or affected cellular processes. Similarly, metabolomics can provide insights into the metabolic alterations induced by this compound, offering a snapshot of the cellular biochemical state. nih.govnih.gov Analyzing changes in metabolite profiles can help understand how this compound influences various metabolic pathways, potentially identifying biomarkers of response or uncovering previously unknown biological effects. Integrated analysis of proteomics and metabolomics data can provide a more holistic view of this compound's impact on cellular systems, facilitating a deeper understanding of its complex mechanisms of action and identifying potential off-target effects or novel therapeutic avenues.
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Design
Development of this compound-Based Theranostic Agents
An exciting future direction involves the development of this compound-based theranostic agents. Theranostics combine therapeutic and diagnostic capabilities within a single entity. For this compound, this could involve conjugating the compound to imaging agents or nanoparticles that allow for real-time monitoring of its distribution, target engagement, and therapeutic effect in specific tissues or cells. This approach could enable personalized medicine strategies, allowing clinicians to visualize where this compound is accumulating and how it is affecting the disease site. Research in this area would involve chemical synthesis to create stable conjugates, in vitro and in vivo imaging studies, and assessment of the combined diagnostic and therapeutic efficacy. Such agents could improve treatment precision and provide valuable data on drug delivery and response in living systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
